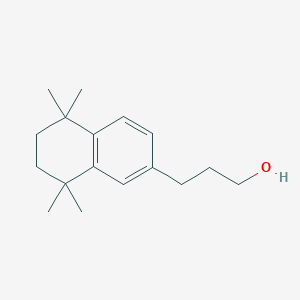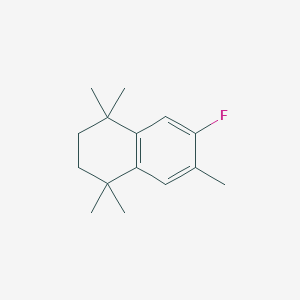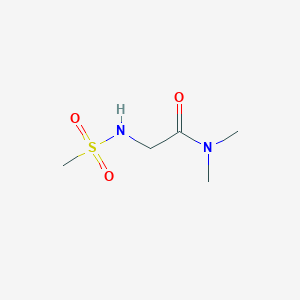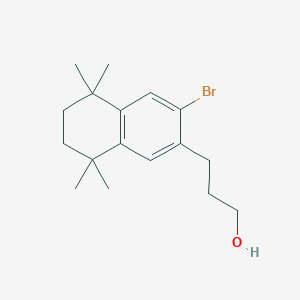
3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Overview
Description
Scientific Research Applications
3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol has been used for a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as heterocyclic compounds, and has been used as a catalyst in the synthesis of polymers. It has also been used as a fluorescent probe in the study of biomolecules, such as proteins and DNA. In addition, this compound has been used in the study of cell signaling pathways, as well as in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a catalyst in the synthesis of organic compounds, as well as in the synthesis of polymers. It is also believed that this compound can interact with biomolecules, such as proteins and DNA, to alter their structure and function. In addition, this compound may interact with cell signaling pathways and enzyme-catalyzed reactions to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can interact with biomolecules, such as proteins and DNA, to alter their structure and function. In addition, this compound may interact with cell signaling pathways and enzyme-catalyzed reactions to alter their activity.
Advantages and Limitations for Lab Experiments
The use of 3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol in laboratory experiments offers several advantages. It is a colorless, water-soluble liquid with a low melting point and a pungent odor, making it easy to handle and store. In addition, this compound is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, it can be toxic if ingested or inhaled, and it can cause skin and eye irritation. In addition, this compound can react with other compounds, which can lead to unexpected results.
Future Directions
There are several potential future directions for the use of 3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol. For example, it could be used in the development of new drugs or treatments for diseases. It could also be used to improve the efficiency of existing drugs or treatments. In addition, this compound could be used to study the effects of environmental pollutants on human health. Finally, this compound could be used to study the mechanisms of action of other compounds, such as drugs or toxins.
Safety and Hazards
properties
IUPAC Name |
3-(3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrO/c1-16(2)7-8-17(3,4)14-11-15(18)12(6-5-9-19)10-13(14)16/h10-11,19H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAYTFCLIZOBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)Br)CCCO)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B3136036.png)
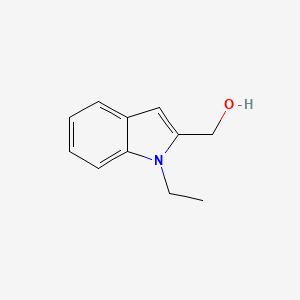
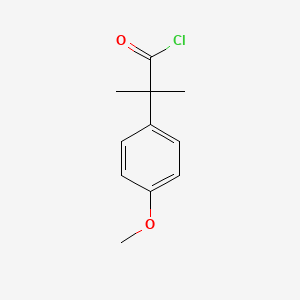
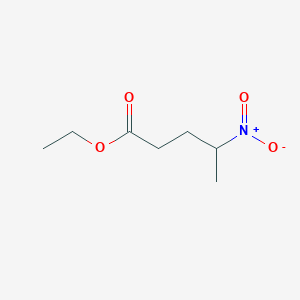
![3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3136076.png)
![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)
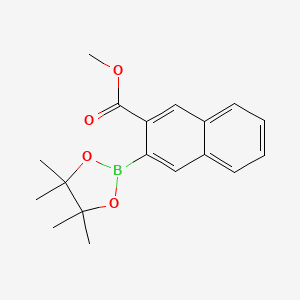
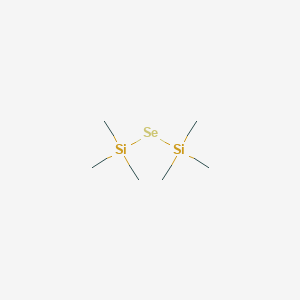

![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)
